![molecular formula C20H23N B14207681 1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine CAS No. 823227-94-7](/img/structure/B14207681.png)
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring attached to a phenyl group substituted with a dec-3-ene-1,5-diyn-1-yl moiety
准备方法
The synthesis of 1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-diethynylbenzene and 1,4-diiodobutane.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 1,2-diethynylbenzene is coupled with 1,4-diiodobutane in the presence of a palladium catalyst and a copper co-catalyst.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolidine ring, yielding the final product.
化学反应分析
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. Major products formed from these reactions include hydrogenated derivatives and substituted phenyl compounds.
科学研究应用
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of 1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is believed to interact with enzymes and receptors involved in cellular processes, such as DNA replication and protein synthesis.
相似化合物的比较
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: This compound shares a similar enediyne structure and is used as a model for studying enediyne reactivity.
4,4’-(But-1,3-diyn-1,4-diyl)diphenylamine: Another compound with a similar diynyl structure, used in the synthesis of advanced materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
823227-94-7 |
|---|---|
分子式 |
C20H23N |
分子量 |
277.4 g/mol |
IUPAC 名称 |
1-(4-dec-3-en-1,5-diynylphenyl)pyrrolidine |
InChI |
InChI=1S/C20H23N/c1-2-3-4-5-6-7-8-9-12-19-13-15-20(16-14-19)21-17-10-11-18-21/h7-8,13-16H,2-4,10-11,17-18H2,1H3 |
InChI 键 |
KVJHMDRWJVXBIT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
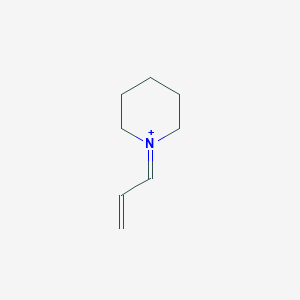
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)

![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
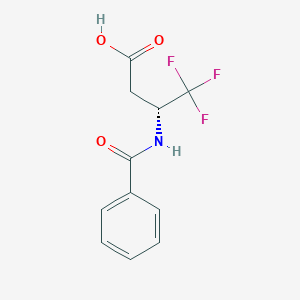
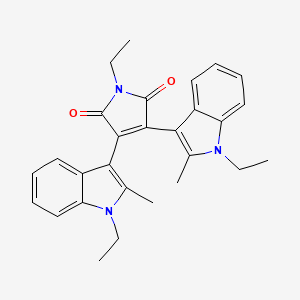
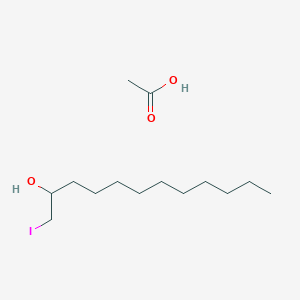
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
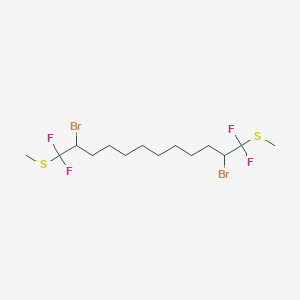
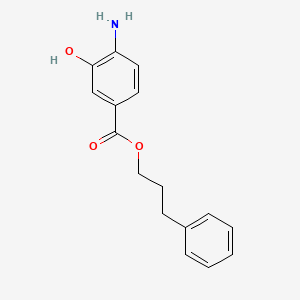
![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)
